METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tri(propan-2-yloxy)silylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O5Si/c1-12(2)16(17)18-10-9-11-22(19-13(3)4,20-14(5)6)21-15(7)8/h13-15H,1,9-11H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPNMYQJQQGAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](CCCOC(=O)C(=C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001458 | |

| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80750-05-6 | |

| Record name | Methacryloxypropyltriisopropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80750-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tris(1-methylethoxy)silyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080750056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[tris(1-methylethoxy)silyl]propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

An In-Depth Technical Guide to the Synthesis and Purification of Methacryloxypropyltriisopropoxysilane

Abstract

This compound is a versatile bifunctional organosilane that serves as a critical coupling agent and adhesion promoter in advanced materials science. Its unique molecular structure, featuring a polymerizable methacrylate group and hydrolyzable isopropoxysilyl groups, enables it to form durable covalent bonds between organic polymers and inorganic substrates. This guide provides a comprehensive, scientifically-grounded overview of the synthesis of this compound via platinum-catalyzed hydrosilylation of allyl methacrylate with triisopropoxysilane. We will delve into the reaction mechanism, provide detailed experimental protocols for both synthesis and purification by vacuum distillation, and discuss key characterization techniques and critical safety considerations. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of advanced composite materials, adhesives, and coatings.

Introduction: The Role of Bifunctional Silanes

Silane coupling agents are a class of organosilicon compounds that act as molecular bridges between inorganic materials (like glass, metals, and silica) and organic polymers.[1][2] Their general structure, R-SiX₃, consists of an organofunctional group (R) that is reactive towards an organic resin and hydrolyzable groups (X) that bond to the inorganic substrate.[1][3]

This compound (MPTS) belongs to this family. Its methacrylate group can readily participate in free-radical polymerization with a wide range of resins (e.g., acrylics, polyesters), while the triisopropoxysilyl moiety can hydrolyze to form silanols (Si-OH). These silanols then condense with hydroxyl groups on inorganic surfaces to form stable covalent siloxane bonds (Si-O-Substrate).[1] This dual reactivity makes it an indispensable component for enhancing mechanical strength, water resistance, and adhesion in fiberglass-reinforced composites, dental restoratives, coatings, and advanced adhesives.[2][4]

This guide focuses on the most common and industrially relevant method for its synthesis: the hydrosilylation reaction.

Synthesis via Platinum-Catalyzed Hydrosilylation

The core of the synthesis is the hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond.[5][6] This atom-efficient reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most effective and widely used in industry.[5]

Reaction Scheme:

The synthesis of this compound is achieved by reacting allyl methacrylate with triisopropoxysilane in the presence of a platinum catalyst.

The Catalytic Mechanism: A Closer Look at the Chalk-Harrod Cycle

The platinum-catalyzed hydrosilylation process is generally understood to proceed via the Chalk-Harrod mechanism, first proposed in the 1960s.[7][8] This catalytic cycle provides a framework for understanding the key transformations at the platinum center.

The cycle involves four primary steps:

-

Oxidative Addition: The Si-H bond of triisopropoxysilane adds to the low-valent platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.[6][7]

-

Olefin Coordination: The allyl double bond of the allyl methacrylate molecule coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and establishes the regioselectivity of the addition, typically yielding the anti-Markovnikov product where the silicon atom attaches to the terminal carbon.[8]

-

Reductive Elimination: The final product, this compound, is eliminated from the platinum center, regenerating the active platinum(0) catalyst to re-enter the cycle.[6][7]

Caption: Fig 1: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Synthesis

This protocol outlines a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Workflow Overview:

Caption: Fig 2: General workflow for the synthesis process.

Reagents & Equipment:

| Reagent/Equipment | Properties/Purpose |

| Triisopropoxysilane | Reactant |

| Allyl Methacrylate | Reactant, stabilized with MEHQ or similar |

| Karstedt's Catalyst | Platinum(0) catalyst, typically a solution in xylene |

| Phenothiazine | Polymerization inhibitor (for high temperatures) |

| Toluene | Anhydrous solvent (optional) |

| Three-neck round-bottom flask | Reaction vessel |

| Reflux condenser | Prevent loss of volatile components |

| Addition funnel | For controlled addition of triisopropoxysilane |

| Magnetic stirrer & heat plate | For mixing and heating |

| Thermometer | To monitor reaction temperature |

| Inert gas supply (N₂ or Ar) | To prevent side reactions with moisture and oxygen |

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, addition funnel, and a nitrogen inlet. Ensure the entire system is purged with nitrogen to maintain an inert atmosphere.

-

Charging the Reactor: Charge the flask with allyl methacrylate (1.0 eq) and a small amount of polymerization inhibitor such as phenothiazine (~100-200 ppm).

-

Catalyst Addition: Add the platinum catalyst (typically 5-15 ppm of Pt relative to the silane).[9]

-

Heating: Heat the stirred mixture to the target reaction temperature, generally between 60-80°C.

-

Silane Addition: Add the triisopropoxysilane (1.0-1.05 eq) dropwise from the addition funnel over 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

-

Reaction: After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-4 hours, or until the reaction is complete.

-

Monitoring: The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic Si-H stretching band around 2150 cm⁻¹.

-

Cooling: Once the reaction is complete, cool the mixture to room temperature. The resulting pale yellow liquid is the crude product.

Purification by Vacuum Distillation

The crude product contains the desired silane, residual catalyst, inhibitor, and potentially small amounts of unreacted starting materials or side products. Purification is essential to achieve the high purity required for most applications and is best accomplished by vacuum distillation. This technique lowers the boiling point of the compound, preventing thermal decomposition and polymerization of the methacrylate group at atmospheric pressure.[10]

Experimental Protocol: Purification

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum pump with a cold trap

-

Heating mantle

Step-by-Step Procedure:

-

Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Inhibitor: Add a small amount of fresh polymerization inhibitor to the crude product in the distillation flask.

-

Evacuation: Gradually apply vacuum to the system. A cold trap (using liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from volatile compounds.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection:

-

Fore-run: Collect the initial, low-boiling fraction, which will contain any residual starting materials.

-

Main Fraction: Once the temperature at the distillation head stabilizes, switch to a clean receiving flask and collect the main product fraction at its characteristic boiling point under the specific vacuum level. For a similar compound, 3-methacryloxypropyltrimethoxysilane, the boiling point is 83°C at 0.4 mbar.[10]

-

Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask, which contains the catalyst and inhibitor.

-

-

Storage: The purified product should be stored in an opaque, tightly sealed container under an inert atmosphere and refrigerated to maximize shelf life.

Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a critical final step.

| Technique | Expected Results for this compound |

| FT-IR | Disappearance of Si-H stretch (~2150 cm⁻¹) and C=C (allyl) stretch (~1645 cm⁻¹). Presence of C=O ester stretch (~1720 cm⁻¹), C=C methacrylate stretch (~1638 cm⁻¹), and strong Si-O-C stretches (~1100-1000 cm⁻¹).[4][11] |

| ¹H NMR | Signals corresponding to the methacrylate vinyl protons (~6.1 and 5.5 ppm), the methoxy protons on the silicon (~3.8 ppm for the isopropoxy CH), the propyl chain protons, and the methyl groups.[12][13] |

| GC | A single major peak indicating high purity (typically >98%). Used to quantify residual starting materials. |

Safety, Handling, and Storage

Working with organosilanes and platinum catalysts requires strict adherence to safety protocols.[14]

-

Chemical Hazards:

-

Triisopropoxysilane: Flammable liquid. Reacts with water/moisture to release flammable isopropanol.[14]

-

Allyl Methacrylate: Flammable liquid and vapor. Can cause skin and eye irritation and may cause an allergic skin reaction.

-

Platinum Catalysts: Potent sensitizers. Avoid inhalation and skin contact.

-

-

Process Hazards:

-

Exotherm: The hydrosilylation reaction can be exothermic. Controlled addition of the silane is crucial to prevent a runaway reaction.

-

Hydrogen Gas: Improper handling or side reactions of Si-H compounds can potentially evolve hydrogen gas, creating a fire or explosion risk in enclosed spaces.[14]

-

-

Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, nitrile gloves, and a flame-retardant lab coat are mandatory.[15]

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[15]

-

Storage: Store the final product in a cool, dry, dark place away from moisture and sources of ignition.[16] Use of an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation is a robust and efficient method for producing this high-value silane coupling agent. A thorough understanding of the reaction mechanism, careful control of reaction parameters—particularly temperature and the prevention of premature polymerization—and proper purification by vacuum distillation are essential for obtaining a high-purity product. Adherence to stringent safety protocols is paramount throughout the process. When successfully synthesized and purified, this versatile molecule serves as a powerful tool for creating stronger, more durable, and higher-performing materials across a multitude of industries.

References

Sources

- 1. silicorex.com [silicorex.com]

- 2. METHACRYLOXYPROPYLTRIMETHOXYSILANE - Gelest, Inc. [gelest.com]

- 3. Overview and Production Process of Silane Coupling Agent [silicone-surfactant.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. qualitas1998.net [qualitas1998.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. isere.gouv.fr [isere.gouv.fr]

- 15. enhs.uark.edu [enhs.uark.edu]

- 16. anysiliconerubber.com [anysiliconerubber.com]

Physicochemical properties of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

An In-Depth Technical Guide to the Physicochemical Properties of Methacryloxypropyltriisopropoxysilane

Introduction: The Molecular Bridge

This compound is a bifunctional organosilane that serves as a crucial molecular bridge between the inorganic and organic worlds. Its unique structure, featuring a polymerizable organic methacrylate group and an inorganic, hydrolyzable triisopropoxysilane group, allows it to form robust covalent bonds with both inorganic substrates (like glass, silica, and metal oxides) and organic polymer matrices. This dual reactivity makes it an indispensable coupling agent in advanced materials, from dental composites to sophisticated nanoparticle systems for targeted drug delivery.[1][2] This guide provides an in-depth exploration of its core physicochemical properties, reaction mechanisms, and the practical methodologies required for its characterization and application.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step toward mastering its application. This compound is a colorless to pale yellow liquid with a characteristic odor.[3] Its key identifiers and physical properties are summarized below. It is critical to distinguish this compound, featuring isopropoxy groups, from its more common counterpart, methacryloxypropyltrimethoxysilane (MAPTMS), as their reaction kinetics and physical properties differ.

Fundamental Identifiers

| Property | Value | Source(s) |

| Chemical Name | 3-Methacryloxypropyltriisopropoxysilane | [4] |

| Synonyms | 3-(Triisopropoxysilyl)propyl methacrylate | [4] |

| CAS Number | 80750-05-6 | [4] |

| Molecular Formula | C₁₆H₃₂O₅Si | [4] |

| Molecular Weight | 332.51 g/mol | [4] |

Physical and Thermal Properties

These properties are critical for process design, storage, and application formulation. The bulky isopropoxy groups, compared to methoxy groups, generally lead to a higher boiling point, lower density, and a slower rate of hydrolysis.

| Property | Value | Significance & Context | Source(s) |

| Appearance | Colorless to pale yellow liquid | Essential for quality control assessment. | [3] |

| Density | 0.942 g/cm³ | Lower than its trimethoxy analog, affecting formulation calculations. | [4] |

| Boiling Point | 348.7 °C at 760 mmHg | High boiling point indicates low volatility at room temperature. | [4] |

| Refractive Index | 1.439 | A key parameter for quality control and optical applications. | [4] |

| Flash Point | 136.9 °C | Important for determining safe handling and storage conditions. | [4] |

| Solubility | Soluble in most organic solvents; hydrolyzes in water. | Dictates solvent choice for reactions and formulations.[1][3] | |

| Storage Conditions | Store below 5°C, under inert gas if possible. | Prevents premature hydrolysis and polymerization.[3][4] |

Section 2: The Duality of Reactivity

The utility of this silane is rooted in its two distinct reactive sites: the triisopropoxysilyl group and the methacrylate group. These sites typically react via orthogonal mechanisms, allowing for a stepwise approach to material synthesis.

Hydrolysis and Condensation of the Isopropoxysilane Group

This is the foundational mechanism by which the silane bonds to inorganic surfaces and forms a cross-linked siloxane (Si-O-Si) network. The process occurs in two stages:

-

Hydrolysis: The three isopropoxy groups (Si-OR) react with water to form silanol intermediates (Si-OH) and isopropanol as a byproduct. This reaction can be catalyzed by acids or bases.[5] The rate of hydrolysis is influenced by pH, water concentration, and temperature.[6]

-

Condensation: The newly formed, reactive silanol groups condense with each other or with hydroxyl groups on an inorganic substrate (like silica) to form stable siloxane bonds (Si-O-Si).[5][7]

Caption: Figure 1: Hydrolysis and Condensation Mechanism

Polymerization of the Methacrylate Group

The methacrylate functional group is readily polymerized via free-radical mechanisms. This reaction can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or by photoinitiators under UV light.[1] This allows the silane, once anchored to a surface, to copolymerize with other monomers (e.g., acrylates, styrenes) to form a covalently bonded organic polymer layer.

Section 3: Spectroscopic and Chemical Analysis

Confirming the identity, purity, and reaction state of the silane requires specific analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for qualitatively tracking the silane's reactions. The key is to monitor the disappearance of reactant peaks and the appearance of product peaks.

Characteristic Peaks for Unreacted Silane:

| Wavenumber (cm⁻¹) | Vibration | Significance | Source(s) |

| ~2970 | C-H stretch (in iPr) | Confirms presence of isopropoxy groups. | [8] |

| ~1720 | C=O stretch | Characteristic of the methacrylate ester. | [9] |

| ~1638 | C=C stretch | Confirms presence of the polymerizable double bond. | [9] |

| ~1100, 1080 | Si-O-C stretch | Key indicator of the unhydrolyzed alkoxy groups. | [8][9] |

Protocol 1: Monitoring Hydrolysis via FTIR

-

Baseline Spectrum: Acquire an FTIR spectrum of the neat this compound.

-

Prepare Solution: Create a solution of the silane in a suitable solvent (e.g., ethanol) with a controlled amount of water and catalyst (e.g., acetic acid).

-

Time-Course Analysis: Acquire spectra of the solution at regular time intervals (e.g., 0, 1, 4, 24 hours).

-

Data Interpretation (Self-Validation): A successful hydrolysis is confirmed by the significant decrease in the intensity of the Si-O-C peak (~1100 cm⁻¹) and the concurrent appearance of a broad Si-OH peak (~920 cm⁻¹) and an O-H stretch (~3400 cm⁻¹).[6][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides quantitative information about the molecular structure. ¹H NMR can confirm the identity of the molecule, while ²⁹Si NMR can be used to study the extent of hydrolysis and condensation.[11][12]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Protons | Significance |

| ~6.1 and ~5.5 | CH ₂=C | Vinyl protons, confirming the methacrylate group. |

| ~4.1 | -O-CH ₂- | Methylene group adjacent to the ester oxygen. |

| ~3.8 | -CH (CH₃)₂ | Isopropoxy methine proton. |

| ~1.9 | -C(CH ₃)= | Methyl group on the double bond. |

| ~1.7 | -CH₂-CH ₂-CH₂- | Central methylene of the propyl chain. |

| ~1.2 | -CH(CH ₃)₂ | Isopropoxy methyl protons. |

| ~0.7 | -CH ₂-Si | Methylene group adjacent to the silicon atom. |

Section 4: Applications in Research and Drug Development

The dual functionality of this silane is leveraged to create advanced organic-inorganic hybrid materials.

Surface Modification of Nanoparticles

In drug delivery, inorganic nanoparticles (e.g., silica, iron oxide) are often used as carriers. Their surfaces can be functionalized with this silane to improve stability, impart biocompatibility, and provide anchor points for drug conjugation or further polymer coatings.[13] The process covalently links a polymerizable "brush" layer to the nanoparticle surface.

Caption: Figure 2: Nanoparticle Surface Modification

Protocol 2: Surface Functionalization of Silica Nanoparticles

-

Nanoparticle Dispersion: Disperse dried silica nanoparticles in a solvent like ethanol or toluene via sonication.

-

Silane Hydrolysis (Pre-activation): In a separate flask, add this compound to an ethanol/water solution (e.g., 95:5 v/v) with a catalytic amount of acetic acid. Stir for 1-2 hours to allow for partial hydrolysis.

-

Surface Reaction: Add the pre-hydrolyzed silane solution to the nanoparticle dispersion. Heat the mixture (e.g., to 60-80°C) and stir for several hours (4-24h) to allow the silanols to condense onto the silica surface.

-

Washing and Isolation: Centrifuge the mixture to pellet the functionalized nanoparticles. Remove the supernatant and wash the particles repeatedly with fresh solvent to remove unreacted silane.

-

Verification: The success of the functionalization can be verified by TGA (thermogravimetric analysis), which will show a weight loss corresponding to the grafted organic layer, or by FTIR, which will show the characteristic C=O and C=C peaks of the methacrylate group on the dried particle sample.

Section 5: Safety, Handling, and Storage

As a reactive chemical, proper handling is essential for safety and for maintaining the integrity of the compound.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[14][15] Handle in a well-ventilated area or a chemical fume hood.[14]

-

Hazards: Causes skin and serious eye irritation.[15] Avoid breathing vapors.

-

Storage: Store in a cool (2-8°C), dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] Moisture in the air will cause the material to hydrolyze over time, diminishing its reactivity.[15][16]

-

Spill Management: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14][15]

References

- 3-Methacryloxypropyltriisopropoxysilane Supplier & Manufacturer in China | Properties, Uses, Safety D

- Chemical Name: 3-Methacryloxypropyltrimethoxysilane. (n.d.).

- 80750-05-6, this compound Formula - ECHEMI. (n.d.). ECHEMI.

- METHACRYLOXYPROPYLTRIMETHOXYSILANE - Gelest, Inc. (n.d.). Gelest.

- METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)

- METHACRYLOXYPROPYLTRIS(METHOXYETHOXY)

- γ-Methacryloxypropyl-Trimethoxysilane - MP Biomedicals. (n.d.). MP Biomedicals.

- METHACRYLOXYPROPYLTRIETHOXYSILANE - Gelest, Inc. (n.d.). Gelest.

- METHACRYLOXYPROPYLTRIMETHOXYSILANE - Safety D

- Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry. (2004).

- (a) 1 H NMR spectra of HBPSi and 3-methacryloxypropyltrimethoxysilane... (n.d.).

- The structure of MaPTMS as it relates to the T 023 NMR nomenclature. (n.d.).

- An In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)

- Analysis of Hydrolysis Process of Γ-Methacryloxypropyltrimethoxysilane and Its Influence on the Formation of Silane Coatings on 6063 Aluminum Alloy. (2018).

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2019).

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)... (n.d.).

Sources

- 1. 3-Methacryloxypropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]

- 2. METHACRYLOXYPROPYLTRIETHOXYSILANE - Gelest, Inc. [gelest.com]

- 3. 3-Methacryloxypropyltriisopropoxysilane Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price [njalchemist.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mpbio.com [mpbio.com]

- 14. gelest.com [gelest.com]

- 15. gelest.com [gelest.com]

- 16. gelest.com [gelest.com]

The Dual-Action Mechanism of Methacryloxypropyltriisopropoxysilane (MAPTIS) in Polymer Chemistry: An In-Depth Technical Guide

Introduction: Bridging the Organic-Inorganic Divide

In the realm of advanced materials, the interface between organic polymers and inorganic substrates is a critical frontier that dictates the ultimate performance and durability of composite materials, adhesives, and coatings. Methacryloxypropyltriisopropoxysilane (MAPTIS) stands out as a premier molecular bridging agent, or "coupling agent," engineered to form robust and lasting connections across this organic-inorganic divide. Its unique bifunctional nature allows it to chemically bond with both inorganic surfaces, such as glass, silica, and metal oxides, and polymer matrices that cure via free-radical mechanisms.[1] This guide provides an in-depth exploration of the core mechanisms of action of MAPTIS in polymer chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its efficacy, present self-validating experimental protocols, and ground our discussion in authoritative references.

The Molecular Architecture of MAPTIS: A Tale of Two Ends

The remarkable versatility of MAPTIS stems from its distinct molecular structure, which features two chemically reactive groups at opposite ends of the molecule, separated by a propyl spacer.

-

The Inorganic-Reactive End: The triisopropoxysilane group (-Si(O-iPr)₃) is the inorganic-reactive moiety. The isopropoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol groups (-Si(OH)₃). These silanols are the key to forming strong, covalent bonds with inorganic substrates.

-

The Organic-Reactive End: The methacryloxy group is the organic-reactive moiety. The carbon-carbon double bond in this group readily participates in free-radical polymerization, allowing it to copolymerize with a wide range of monomers, such as acrylics, polyesters, and vinyl esters, and become an integral part of the polymer backbone.[1]

This dual functionality is the cornerstone of its action as a molecular bridge.

Core Mechanism of Action: A Two-Stage Process

The efficacy of MAPTIS as a coupling agent can be understood as a two-stage process:

Stage 1: Hydrolysis and Condensation at the Inorganic Interface

The initial and most critical step in the action of MAPTIS is its interaction with the inorganic substrate. This process itself is a multi-step reaction:

-

Hydrolysis: The triisopropoxy groups of MAPTIS react with water to form silanol groups and isopropyl alcohol as a byproduct. This reaction is typically catalyzed by acids or bases.[2][3] The rate of hydrolysis of alkoxysilanes is influenced by the pH of the medium, with acidic conditions generally promoting faster hydrolysis.[4] It is worth noting that triisopropoxysilanes hydrolyze more slowly than their trimethoxy counterparts, which can offer better stability in some aqueous systems.[1]

-

Condensation: The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanol groups from adjacent MAPTIS molecules can condense with each other to form a siloxane (Si-O-Si) network. This creates a durable, cross-linked polysiloxane layer on the substrate surface.

-

Surface Condensation: The silanol groups of MAPTIS can also condense with hydroxyl groups present on the surface of inorganic substrates (e.g., Si-OH on silica or glass, M-OH on metal oxides) to form stable, covalent M-O-Si bonds (where M can be Si, Ti, Al, etc.).[5]

-

This process effectively transforms the hydrophilic, inorganic surface into a more hydrophobic, organo-reactive surface.

Caption: Hydrolysis and condensation of MAPTIS on an inorganic substrate.

Stage 2: Copolymerization with the Organic Matrix

Once the inorganic surface has been primed with a layer of MAPTIS, the outward-facing methacryloxy groups are available to react with the surrounding polymer matrix. This occurs through free-radical polymerization, a common curing mechanism for many resins.

-

Initiation: A free-radical initiator (e.g., a peroxide or a photoinitiator) decomposes to form free radicals.

-

Propagation: The free radical attacks the carbon-carbon double bond of a monomer (e.g., methyl methacrylate) and the methacryloxy group of the surface-bound MAPTIS, initiating a polymer chain that incorporates the MAPTIS molecule.

-

Termination: The growing polymer chains are terminated by various mechanisms.

This copolymerization ensures that the polymer matrix is covalently bonded to the silane layer, which in turn is covalently bonded to the inorganic substrate. This continuous chain of chemical bonds across the interface is responsible for the dramatic improvements in adhesion and mechanical properties observed in MAPTIS-modified materials.

Caption: Copolymerization of MAPTIS into a polymer matrix.

Field-Proven Applications and Performance Data

The dual-action mechanism of MAPTIS translates into significant performance enhancements in a variety of applications.

Polymer Composites

In fiber-reinforced and particulate-filled composites, MAPTIS is used to treat the inorganic reinforcement (e.g., glass fibers, silica) before it is incorporated into the polymer matrix. This treatment improves the stress transfer from the matrix to the reinforcement, leading to enhanced mechanical properties.

Table 1: Effect of Silane Treatment on the Properties of a Model Dental Composite (Data for MPTMS, a close analog of MAPTIS)

| Property | Non-Silanized Filler | 5 wt.% MPTMS on Filler |

| Degree of Conversion (%) | 56.3 ± 0.9 | 55.1 ± 2.1 |

| Knoop Hardness (KHN) | 18.2 ± 1.1 | 19.5 ± 0.9 |

| Elastic Modulus (GPa) | 1.8 ± 0.1 | 1.9 ± 0.1 |

| Surface Roughness (μm) after abrasion | 0.25 ± 0.05 | 0.10 ± 0.03 |

Data adapted from reference[6]. Note: MPTMS (trimethoxy) is used as a proxy for MAPTIS.

The data indicates that while the degree of conversion is not significantly affected, the hardness and resistance to abrasive wear (indicated by lower surface roughness) are improved with silane treatment, demonstrating the enhanced interfacial adhesion.

Adhesives and Coatings

When used as an additive in adhesives and coatings, MAPTIS improves adhesion to inorganic substrates like glass and metal. It can either be pre-reacted with the substrate or added directly to the formulation, where it will migrate to the interface. This leads to improved durability, especially in humid environments where water can attack the interface and cause delamination.

Dental Resins

MAPTIS and its analogs are widely used in dental composites and adhesives.[3] They are used to treat the silica or zirconia fillers to ensure they are well-bonded to the methacrylate-based resin matrix. This is crucial for the longevity and wear resistance of dental restorations.[3] Studies have shown that the concentration of the silane coupling agent can influence the final properties of the dental resin composite.

Experimental Protocols

The following protocols provide a framework for the application of MAPTIS. As a self-validating system, successful implementation will be evident in the improved performance of the final material.

Protocol 1: Surface Treatment of Glass Fibers

This protocol describes a typical procedure for treating glass fibers with MAPTIS to prepare them for incorporation into a polyester resin composite.

-

Solution Preparation: Prepare a 1-2 wt.% solution of MAPTIS in a 95:5 (v/v) ethanol/water mixture. Add a few drops of acetic acid to adjust the pH to ~4.5 to catalyze hydrolysis. Stir the solution for at least 1 hour to allow for hydrolysis to occur.

-

Fiber Immersion: Immerse the clean, dry glass fibers in the silane solution for 2-3 minutes.

-

Drying and Curing: Remove the fibers from the solution and allow them to air dry for 30 minutes. Then, heat the treated fibers in an oven at 110-120°C for 15-20 minutes to complete the condensation of the silane layer and remove byproducts.

-

Incorporation: The treated fibers are now ready to be incorporated into the resin matrix as per the composite manufacturing process.

Caption: Workflow for surface treatment of glass fibers with MAPTIS.

Protocol 2: Incorporation of MAPTIS into an Acrylic Coating

This protocol outlines the use of MAPTIS as an adhesion-promoting additive in a UV-curable acrylic coating for glass.

-

Formulation: To the acrylic resin formulation, add 1-3 wt.% of MAPTIS. Mix thoroughly until the MAPTIS is fully dissolved.

-

Application: Apply the coating to a clean, dry glass substrate using a suitable method (e.g., spin coating, drawdown bar).

-

Curing: Expose the coated substrate to a UV light source of appropriate wavelength and intensity to initiate the free-radical polymerization of the acrylic resin and the methacryloxy group of the MAPTIS. The curing time will depend on the specific formulation and the intensity of the UV source.

-

Post-Cure: In some cases, a low-temperature thermal post-cure (e.g., 80°C for 30 minutes) can help to enhance the condensation of the silane groups at the interface, further improving adhesion.

Conclusion

This compound is a powerful tool for enhancing the performance of polymer-based materials that interact with inorganic surfaces. Its dual-action mechanism, involving the formation of a robust siloxane network at the inorganic interface and subsequent copolymerization into the organic matrix, creates a true chemical bridge that significantly improves adhesion, mechanical strength, and durability. By understanding and controlling the hydrolysis, condensation, and polymerization reactions of MAPTIS, researchers and developers can unlock new levels of performance in composites, adhesives, and coatings.

References

-

Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

Ferreira, R. V., et al. (2020). Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. Brazilian Dental Journal, 31(5), 489-496. Retrieved from [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3-4), 339-353. Retrieved from [Link]

-

Lung, C. Y. K., & Matinlinna, J. P. (2012). Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment. Polymers, 4(3), 1337-1360. Retrieved from [Link]

-

Mathew, M. T., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental Materials, 20(9), 834-842. Retrieved from [Link]

-

Suárez, S., et al. (2015). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. International Journal of Adhesion and Adhesives, 63, 133-140. Retrieved from [Link]

-

Sideridou, I., et al. (2009). Effect of the amount of 3-methacyloxypropyltrimethoxysilane coupling agent on physical properties of dental resin nanocomposites. Dental Materials, 25(11), 1337-1345. Retrieved from [Link]

-

Resin Library. (n.d.). General Fibreglass (GRP) Kit Instructions. Retrieved from [Link]

-

Resin Library. (2022, November 10). How to Use Fibreglass Surface Tissue [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Method of treating a glass surface and treated glass articles.

-

Sideridou, I. D., et al. (2009). Effect of the amount of 3-methacyloxypropyltrimethoxysilane coupling agent on physical properties of dental resin nanocomposites. Dental materials : official publication of the Academy of Dental Materials, 25(11), 1337–1345. Retrieved from [Link]

Sources

- 1. The important role of 3-(methacryloyloxy)propyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 2. afinitica.com [afinitica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]

Hydrolysis and condensation behavior of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

An In-depth Technical Guide to the Hydrolysis and Condensation of Methacryloxypropyl-alkoxysilanes

Abstract: This technical guide provides a comprehensive examination of the hydrolysis and condensation behavior of methacryloxypropyl-alkoxysilanes, focusing primarily on the widely studied 3-(trimethoxysilyl)propyl methacrylate (MPTMS), while also drawing distinctions for its triisopropoxy analogue (MPTS). As crucial bifunctional coupling agents, these molecules are fundamental to the formulation of advanced hybrid materials, particularly in dental composites, adhesives, and surface modification applications. This document elucidates the core reaction mechanisms, explores the critical factors influencing reaction kinetics—such as pH, catalysts, and solvent systems—and details authoritative analytical methodologies for monitoring these transformations. By synthesizing mechanistic theory with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and formulation professionals aiming to control and optimize the sol-gel chemistry of these versatile silanes.

Methacryloxypropyl-alkoxysilanes are organofunctional silanes that serve as molecular bridges between inorganic and organic materials.[1] Their unique structure features two distinct reactive moieties:

-

A Hydrolyzable Alkoxy Group: Typically trimethoxy (-OCH₃) or triisopropoxy (-OCH(CH₃)₂), which, upon hydrolysis, forms reactive silanol groups (Si-OH). These silanols can then bond with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides.[1]

-

A Polymerizable Methacrylate Group: This organic functional group is readily available to participate in free-radical polymerization, allowing it to covalently bond with an organic polymer matrix.[2]

This dual functionality is the cornerstone of their utility as coupling agents, enabling significant improvements in the mechanical strength, adhesion, and durability of composite materials.[1] While this guide focuses on the extensively documented 3-methacryloxypropyltrimethoxysilane (MPTMS, also known as MEMO or MPS), the principles discussed are directly applicable to methacryloxypropyltriisopropoxysilane (MPTS). The primary difference lies in the reaction kinetics; the bulkier isopropoxy groups of MPTS exhibit greater steric hindrance, leading to a slower rate of hydrolysis compared to the methoxy groups of MPTMS.[3][4]

The Sol-Gel Process: A Two-Step Reaction Pathway

The transformation of MPTMS from a monomeric precursor to a cross-linked siloxane network is a classic example of a sol-gel process.[5] This process is fundamentally governed by two competing reactions: hydrolysis and condensation.[6] The precise control of these reactions is paramount to achieving desired material properties.[5]

Step 1: Hydrolysis of Alkoxy Groups

The initial and rate-determining step is the hydrolysis of the Si-O-R bonds. In this reaction, water molecules nucleophilically attack the silicon atom, leading to the cleavage of the alkoxy groups and the formation of silanol (Si-OH) groups and alcohol as a byproduct.[7] For MPTMS, this proceeds in three stages, sequentially replacing the methoxy groups with hydroxyl groups.

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

Causality of Experimental Conditions in Hydrolysis

The rate of hydrolysis is not constant; it is profoundly influenced by several experimental parameters that must be carefully controlled.[4]

-

pH of the Solution: This is the most critical factor. Both acid and base catalyze the reaction, with the hydrolysis rate reaching a minimum at a near-neutral pH of ~7.[3]

-

Acidic Conditions (pH < 4): Under acidic catalysis, an oxygen atom on the alkoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to attack by water.[8] Acidic conditions are often employed to rapidly generate silanols while keeping the subsequent condensation reaction relatively slow, creating a more stable silane solution for processing.[4][9]

-

Basic Conditions (pH > 10): In alkaline media, the reaction proceeds via nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[8] This mechanism is generally faster than acid catalysis.

-

-

Water/Silane Molar Ratio (r): Stoichiometrically, a molar ratio of 3:1 (water to MPTMS) is required for complete hydrolysis. However, the amount of water significantly affects the reaction equilibrium and the structure of the resulting oligomers.[8] Increasing the water content generally accelerates hydrolysis up to a certain point, beyond which solubility limitations of the silane can inhibit the reaction.[8]

-

Solvent System: MPTMS is often hydrolyzed in a co-solvent system, such as an ethanol/water or acetone/water mixture, to ensure miscibility of the relatively hydrophobic silane and the aqueous phase. The choice of solvent can influence reaction rates.

-

Temperature: An increase in temperature accelerates the rate of hydrolysis, as with most chemical reactions.[9]

Step 2: Condensation of Silanols

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation to form stable siloxane (Si-O-Si) bonds. This process builds the inorganic backbone of the final material, progressing from dimers and small oligomers to a highly cross-linked, three-dimensional network.[6]

Condensation can occur via two pathways:

-

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

-

Alcohol-producing condensation: Si-OH + RO-Si → Si-O-Si + R-OH

Controlling the Condensation Reaction

While hydrolysis is a prerequisite, it is the condensation reaction that truly builds the material's structure. The rate and nature of condensation are dictated by the same factors that influence hydrolysis, but often in a different manner.

-

pH of the Solution: The pH has a defining effect on the rate of condensation and the morphology of the resulting network. The condensation rate is at its minimum around the isoelectric point of silica, which is approximately pH 4-5.[4][9]

-

Acid-Catalyzed Condensation (pH < 4): Tends to produce more linear, less branched polymer chains. This is because the protonated silanols preferentially react with neutral silanols.

-

Base-Catalyzed Condensation (pH > 7): Promotes the formation of highly branched, more compact, and particle-like structures. This is due to the rapid reaction between anionic silanolates and neutral silanols.[8]

-

-

Concentration: Higher concentrations of silanol species in the solution will naturally lead to a faster condensation rate due to the increased probability of molecular collisions.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Field-Proven Insights |

| Acidic pH (e.g., 2-4) | High | Low to Moderate | This regime is ideal for preparing "pre-hydrolyzed" silane solutions. Hydrolysis is rapid, but the low condensation rate provides good bath stability and working life.[4][10] |

| Near-Neutral pH (e.g., 6-8) | Minimum | Moderate | This pH range is generally avoided as hydrolysis is slow, leading to an incomplete and difficult-to-control reaction.[3] |

| Basic pH (e.g., >9) | High | High | Base catalysis rapidly promotes both reactions, leading to fast gelation. This is often used for rapid curing applications but offers poor solution stability.[8] |

Analytical Techniques for Monitoring the Reactions

To ensure process control and material consistency, it is essential to monitor the extent of hydrolysis and condensation. Several spectroscopic techniques are exceptionally well-suited for this purpose.[8]

-

Fourier Transform Infrared Spectroscopy (FTIR): A powerful and accessible technique for tracking hydrolysis. The key is to monitor the disappearance of Si-O-C vibrational bands (typically around 1080 cm⁻¹ and 820 cm⁻¹) and the simultaneous appearance and broadening of the Si-OH band (around 900 cm⁻¹) and the O-H stretch from silanols and water (broad peak from 3200-3700 cm⁻¹).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed, quantitative information.[9][11]

-

¹H NMR: Can be used to quantify the amount of alcohol (e.g., methanol) produced as a byproduct of hydrolysis, thereby tracking the reaction's progress.

-

²⁹Si NMR: The most direct method for observing the silicon environment. It can distinguish between the unhydrolyzed T⁰ species (R-Si(OR)₃), partially and fully hydrolyzed intermediates, and condensed structures, which are designated as T¹, T², and T³ based on the number of siloxane bridges attached to the silicon atom.[11][12]

-

Experimental Protocols

The following protocols are self-validating systems for characterizing the reaction kinetics of MPTMS.

Protocol for Monitoring MPTMS Hydrolysis via ATR-FTIR

This protocol explains the causality behind the experimental choices for accurately tracking the conversion of alkoxy groups to silanols.

-

System Preparation: Use an Attenuated Total Reflectance (ATR) FTIR setup. Ensure the ATR crystal (typically diamond or zinc selenide) is meticulously cleaned with isopropanol and dried.

-

Background Acquisition: Acquire a background spectrum of the empty, clean ATR crystal. Causality: This step is critical to subtract atmospheric CO₂ and water vapor signals, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample.

-

Solution Preparation: In a clean vial, prepare the MPTMS solution. A common starting point is a 1-5% by volume solution in a 95:5 ethanol:water mixture, acidified to pH 4-5 with acetic acid. Causality: The alcohol co-solvent ensures miscibility, while the acidic pH accelerates hydrolysis to an observable rate while minimizing immediate condensation, allowing for clear spectral analysis of the hydrolysis step.

-

Initial Spectrum (t=0): Immediately after mixing, deposit a small aliquot of the solution onto the ATR crystal, ensuring full coverage. Acquire the first spectrum. This t=0 spectrum will show strong Si-O-C peaks and minimal Si-OH signal.

-

Time-Resolved Measurement: Continue to acquire spectra at regular intervals (e.g., every 2-10 minutes) over a period of several hours.

-

Data Analysis: Overlay the spectra. Quantify the hydrolysis by monitoring the decrease in the peak height or area of a characteristic Si-O-C absorption band and the corresponding increase in the Si-OH band.

Protocol for Monitoring MPTMS Condensation via ²⁹Si NMR

This protocol provides a robust method for characterizing the evolution of silicon species from monomer to oligomer.

-

Sample Preparation: Prepare a hydrolyzed MPTMS solution as described in the FTIR protocol. For NMR analysis, it is often necessary to use deuterated solvents (e.g., D₂O, ethanol-d₆) for the field-frequency lock. A typical sample might contain MPTMS, D₂O, and a catalyst in an NMR tube.

-

NMR Spectrometer Setup: Tune the NMR spectrometer to the ²⁹Si frequency. Use an inverse-gated decoupling pulse sequence. Causality: This sequence decouples protons from the silicon nuclei to simplify the spectrum and, crucially, suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations for quantitative analysis.

-

Acquisition Parameters: Set a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the silicon nuclei being observed. Causality: Silicon nuclei have long relaxation times. A sufficient delay ensures that all nuclei have returned to equilibrium before the next pulse, which is absolutely essential for obtaining quantitative data.

-

Time-Resolved Measurement: Acquire an initial spectrum (t=0) immediately after sample preparation. Continue acquiring spectra at set time intervals. Since condensation is often slower than hydrolysis, these intervals may range from hours to days.[9]

-

Data Analysis: Process the spectra and integrate the signals corresponding to the different silicon environments (T⁰, T¹, T², T³). Plot the relative concentration of each species as a function of time to determine the condensation kinetics.

Conclusion

The hydrolysis and condensation of methacryloxypropyl-alkoxysilanes are a complex yet controllable set of reactions that are fundamental to their function as coupling agents. A thorough understanding of the underlying sol-gel chemistry is critical for any scientist or researcher working with hybrid organic-inorganic materials. The reaction kinetics are exquisitely sensitive to pH, water content, and temperature. By leveraging powerful analytical techniques like FTIR and ²⁹Si NMR, these transformations can be precisely monitored and controlled. This knowledge enables the rational design of experimental conditions to optimize silane performance, leading to the development of more robust and durable materials for a wide array of high-performance applications.

References

- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2008). Journal of Sol-Gel Science and Technology.

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (n.d.).

- Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (n.d.).

- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel

- Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry. (n.d.). PubMed.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz

- How does a Silane Coupling Agent Work?

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.).

- METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.). Gelest.

- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (n.d.).

- Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. (n.d.).

- Preparation of sol-gel hybrid materials from γ- methacryloxypropyltrimethoxysilane and tetramethyl orthosilicate: Study of the hydrolysis and condensation reactions. (n.d.).

- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). PubMed.

- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)

Sources

- 1. METHACRYLOXYPROPYLTRIMETHOXYSILANE - Gelest, Inc. [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. afinitica.com [afinitica.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral analysis (NMR, FTIR) of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

An In-Depth Technical Guide to the Spectral Analysis of Methacryloxypropyltriisopropoxysilane

Authored by: A Senior Application Scientist

Introduction

This compound (MPTiPS) is a bifunctional organosilane that serves as a critical coupling agent in advanced materials science. Its unique molecular architecture, featuring a polymerizable methacrylate group and hydrolyzable isopropoxysilyl moieties, enables it to form a durable bridge between organic polymer matrices and inorganic substrates. This guide provides a comprehensive analysis of MPTiPS using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers, scientists, and drug development professionals, a deep understanding of these analytical techniques is paramount for quality control, reaction monitoring, and the rational design of composite materials. This document moves beyond mere data presentation, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a field-proven perspective on characterizing this versatile molecule.

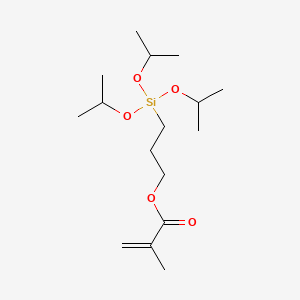

Molecular Structure of this compound

To effectively interpret the spectral data, one must first understand the molecular structure of MPTiPS. The molecule consists of a central silicon atom bonded to a methacryloxypropyl group and three isopropoxy groups. Each of these components yields distinct signals in FTIR and NMR spectra, allowing for a detailed structural confirmation.

Caption: Molecular structure of this compound (MPTiPS).

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for the rapid identification of functional groups.[1][2][3] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorbance spectrum that serves as a unique molecular fingerprint.[2][4] For MPTiPS, FTIR is invaluable for verifying the presence of both the methacrylate and the alkoxysilane functionalities.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For liquid MPTiPS, the most straightforward method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. This creates a thin capillary film suitable for transmission analysis. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, which requires placing a drop directly onto the ATR crystal.

-

Background Collection: A background spectrum of the ambient atmosphere (and clean salt plates or ATR crystal) must be collected first. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.

-

Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment. Data is typically collected over the mid-infrared range of 4000–400 cm⁻¹.[2]

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Interpretation of the MPTiPS FTIR Spectrum

The FTIR spectrum of MPTiPS is characterized by several strong, distinct absorption bands. Each band corresponds to a specific vibrational mode within the molecule, confirming its structural integrity.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2970, ~2870 | C-H Asymmetric & Symmetric Stretch | Alkyl (propyl, isopropoxy) | Confirms the aliphatic backbone and alkoxy groups. |

| ~1720 | C=O Stretch | Ester (Methacrylate) | A strong, sharp peak characteristic of the carbonyl group, confirming the presence of the reactive methacrylate moiety.[7] |

| ~1638 | C=C Stretch | Alkene (Methacrylate) | Confirms the presence of the polymerizable vinyl group.[7] |

| ~1455 | C-H Bend | Alkyl | Further evidence of the aliphatic portions of the molecule. |

| ~1300-1100 | C-O Stretch | Ester | Corresponds to the stretching of the C-O single bond in the ester group. |

| ~1168, ~1080 | Si-O-C Stretch | Alkoxysilane | Strong, broad bands confirming the presence of the hydrolyzable isopropoxy groups attached to the silicon atom.[8][9] |

| ~950-810 | Si-OH Stretch | Silanol | This band is absent in pure, unhydrolyzed MPTiPS but appears upon exposure to moisture.[1] |

| ~820 | =C-H Bend | Alkene | Out-of-plane bending of the vinyl protons. |

Application: Monitoring Hydrolysis and Condensation

FTIR is an exceptionally powerful tool for monitoring the hydrolysis and condensation of MPTiPS, a critical process for its function as a coupling agent.[7][8][9] When MPTiPS is exposed to water, particularly under acidic or basic catalysis, the isopropoxy groups (Si-O-C) hydrolyze to form silanol groups (Si-OH) and isopropanol. These silanol groups can then condense with each other or with hydroxyl groups on an inorganic surface to form stable siloxane (Si-O-Si) bonds.

The spectral changes observed during this process are:

-

Decrease in Intensity: The characteristic Si-O-C bands (~1168 and ~1080 cm⁻¹) diminish as the hydrolysis proceeds.[9]

-

Appearance of New Bands: A broad band emerges in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the newly formed silanol groups (Si-OH) and water. A new band also appears around 920-950 cm⁻¹, which is attributed to the Si-OH stretching vibration.[1][7][8]

-

Formation of Siloxane: As condensation occurs, a broad and strong Si-O-Si stretching band will appear around 1000-1100 cm⁻¹, often overlapping with the residual Si-O-C signal.

Caption: Hydrolysis and condensation pathway of MPTiPS.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR confirms functional groups, NMR spectroscopy provides an unparalleled, atom-by-atom view of the molecular structure. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR elucidates the precise chemical environment and connectivity of atoms.

¹H NMR Analysis

Proton (¹H) NMR is used to determine the number and type of hydrogen atoms in a molecule. The spectrum provides information based on chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of MPTiPS in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering proton signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.

-

Data Acquisition: The sample is placed in the NMR spectrometer. A standard ¹H NMR experiment is run, typically requiring only a few minutes.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and integrated.

Interpretation of the ¹H NMR Spectrum of MPTiPS (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.10 | Singlet | 1H | =CH₂ (vinyl proton, cis to C=O) |

| ~5.54 | Singlet | 1H | =CH₂ (vinyl proton, trans to C=O) |

| ~4.10 | Triplet | 2H | -O-CH₂ -CH₂- (propyl chain) |

| ~3.90 | Septet | 3H | Si-O-CH -(CH₃)₂ (isopropoxy) |

| ~1.94 | Singlet | 3H | -C-CH₃ (methacrylate methyl) |

| ~1.75 | Quintet | 2H | -CH₂-CH₂ -CH₂- (propyl chain) |

| ~1.18 | Doublet | 18H | -CH-(CH₃ )₂ (isopropoxy) |

| ~0.70 | Triplet | 2H | CH₂ -Si (propyl chain) |

Causality: The vinyl protons (~6.10 and 5.54 ppm) are deshielded due to the anisotropic effect of the double bond and appear as distinct singlets because they are not coupled to other protons.[10] The high integration of the isopropoxy methyl protons (~1.18 ppm, 18H) and their splitting into a doublet by the single adjacent methine proton is a clear signature of the three isopropoxy groups.

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Standard spectra are proton-decoupled, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum.[11]

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but data acquisition takes longer due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled pulse sequence is standard.

Interpretation of the ¹³C NMR Spectrum of MPTiPS (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C =O (ester carbonyl) |

| ~136.7 | -C (CH₃)=CH₂ (quaternary alkene) |

| ~125.0 | =C H₂ (vinyl) |

| ~67.2 | -O-C H₂- (propyl chain) |

| ~65.1 | Si-O-C H- (isopropoxy) |

| ~25.5 | -CH-(C H₃)₂ (isopropoxy) |

| ~22.8 | -CH₂-C H₂-CH₂- (propyl chain) |

| ~18.4 | -C-C H₃ (methacrylate methyl) |

| ~9.5 | C H₂-Si (propyl chain) |

Trustworthiness: The chemical shifts are highly reproducible and characteristic. For example, the carbonyl carbon (~167.5 ppm) and alkene carbons (~136.7, ~125.0 ppm) are found in their expected downfield regions, providing a self-validating confirmation of the methacrylate group.[12][13]

²⁹Si NMR Analysis

Silicon-29 (²⁹Si) NMR is the most direct method for analyzing the silicon environment. It is particularly crucial for studying the hydrolysis and condensation reactions, as the chemical shift of the silicon nucleus is exquisitely sensitive to the number of siloxane bonds it has formed.[14][15][16]

Experimental Protocol: ²⁹Si NMR

Acquiring ²⁹Si spectra is more challenging due to the nucleus's low natural abundance (4.7%), low gyromagnetic ratio, and potentially long relaxation times.

-

Higher Concentration: A more concentrated sample is typically required.

-

Relaxation Agent: Adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten the T1 relaxation time, allowing for faster data acquisition.

-

Pulse Sequence: Gated decoupling sequences are often used to maintain the Nuclear Overhauser Effect (NOE) while suppressing coupling, improving the signal-to-noise ratio.

Interpretation of the ²⁹Si NMR Spectrum of MPTiPS

The notation Tⁿ is used to describe the condensation state of a trifunctional silane, where 'n' is the number of siloxane (Si-O-Si) bridges attached to the silicon atom.

-

T⁰: The intact MPTiPS molecule, with three Si-O-C bonds and zero Si-O-Si bonds.

-

T¹: A silicon atom with one Si-O-Si bond and two Si-OH (or Si-O-C) groups.

-

T²: A silicon atom with two Si-O-Si bonds and one Si-OH (or Si-O-C) group.

-

T³: A fully condensed silicon atom with three Si-O-Si bonds.

| Species | Condensation State | Typical Chemical Shift (δ, ppm) |

| R-Si(O-iPr)₃ | T⁰ | ~ -45 to -50 |

| R-Si(O-Si)(OH)₂ | T¹ | ~ -55 to -60 |

| R-Si(O-Si)₂(OH) | T² | ~ -65 to -70 |

| R-Si(O-Si)₃ | T³ | ~ -75 to -80 |

Expertise: An initial ²⁹Si spectrum of pure MPTiPS should show a single sharp peak in the T⁰ region.[14][17] Upon hydrolysis and condensation, this peak will decrease in intensity, while new, broader peaks will appear in the T¹, T², and T³ regions, providing a quantitative measure of the reaction's progress.[18][19]

Caption: General workflow for comprehensive NMR analysis of MPTiPS.

Conclusion

FTIR and multinuclear NMR spectroscopy are complementary and indispensable techniques for the comprehensive characterization of this compound. FTIR provides a rapid and effective means of verifying key functional groups and monitoring the bulk progress of hydrolysis and condensation reactions. NMR spectroscopy, through ¹H, ¹³C, and ²⁹Si analyses, delivers a detailed, atom-level confirmation of the molecular structure and offers a quantitative, species-specific view of the silane's chemical transformations. The integrated application of these methods, grounded in a solid understanding of their principles and the causality of spectral features, equips researchers with the authoritative data needed for robust quality assurance, mechanistic studies, and the development of high-performance materials.

References

- 29 Si NMR chemical shifts variations in organically modifies silanes. (n.d.). PCCP.

- 29Si NMR chemical shifts of silane derivatives. (2002). Elsevier Science B.V.

- Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. (2008). ResearchGate.

- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). Mechanical Engineering.

- The characteristic 13 C NMR chemical shifts of N-alkoxy-... (n.d.). ResearchGate.

- ¹H NMR spectrum of functional silane coupling agent which fixed on... (2021). ResearchGate.

- .GAMMA.-METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.). precisionFDA.

- ²⁹Si-NMR spectra of silane coupling agent hydrolysate with Si element... (n.d.). ResearchGate.

- The 29 Si NMR chemical shifts of selected chemical species. (n.d.). ResearchGate.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc.

- Solid-state NMR evaluation of the silane structure on nanoporous silica fillers. (2001). Journal of Adhesion Science and Technology.

- 29 Si NMR spectra corresponding to the progression of condensation... (n.d.). ResearchGate.

- Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers... (n.d.). DigitalCommons@EMU.

- End-Group Analysis of Poly(methyl methacrylate) Prepared with Benzoyl Peroxide by 750 MHz High-Resolution 1H NMR Spectroscopy. (n.d.). Macromolecules.

- Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. (n.d.). ResearchGate.

- (29Si) Silicon NMR. (n.d.). University of Ottawa.

- ¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS) at 0, 24, and 48 h of reaction. (n.d.). ResearchGate.

- Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts.

- Complete Assignment of 1H and 13C NMR Spectra of Methacrylonitrile/Methylmethacrylate Copolymers. (n.d.). ResearchGate.

- METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.). Gelest.

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2010). ResearchGate.

- Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate.

- Methyl acrylate(96-33-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Methyl methacrylate(80-62-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- A guide to 13C NMR chemical shift values. (2015). Compound Interest.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Observation of silane coupling agents adsorbed on silica by solid state 1H NMR under fast magic angle spinning. (n.d.). ResearchGate.

- FTIR spectra obtained for γ-methacryloxypropyltrimethoxysilane... (n.d.). ResearchGate.

- FT-IR spectrum of (a) γ-methacryloxypropyl trimethoxysilane and (b) hyperbranched polysiloxane. (n.d.). ResearchGate.

- Fourier transform infrared spectra of 3‐methacryloxypropyltrimethoxysilane (MPS), unmodified C30B, and dual‐functionalized organoclay (DF‐C30B). (n.d.). ResearchGate.

- Silane Coupling Agents. (n.d.). Shin-Etsu Silicone.

- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2010). Journal of Adhesion Science and Technology.

- 3-Methacryloxypropyltrimethoxysilane. (n.d.). ChemicalBook.

- Analysis of Hydrolysis Process of Γ-Methacryloxypropyltrimethoxysilane and Its Influence on the Formation of Silane Coatings on 6063 Aluminum Alloy. (2009). ResearchGate.

- 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane(17096-07-0) 13c nmr. (n.d.). ChemicalBook.

- (a) 1 H NMR spectra of HBPSi and 3-methacryloxypropyltrimethoxysilane... (n.d.). ResearchGate.

- Analysis of hydrolysis process of γ-methacryloxypropyltrimethoxysilane and its influence on the formation of silane coatings on 6063 aluminum alloy. (2009). Applied Surface Science.

- Chemical formula of the chemical compound γ-Methacryloxypropyl trimethoxy silane. (n.d.). ResearchGate.

- FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs.

- How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2025). YouTube.

- 1 H NMR spectra indicate change in chemical shift of methoxy group... (n.d.). ResearchGate.

- γ-Methacryloxypropyl-Trimethoxysilane. (n.d.). MP Biomedicals.

- Trimethoxysilyl propyl methacrylate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) methyl acrylate, (c) 3d. (n.d.). ResearchGate.

- Fourier transform infrared (FTIR) spectra of MA-PP (lower) and pristine... (n.d.). ResearchGate.

Sources

- 1. gelest.com [gelest.com]

- 2. azooptics.com [azooptics.com]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sci-hub.st [sci-hub.st]

- 10. Methyl methacrylate(80-62-6) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. compoundchem.com [compoundchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. rsc.org [rsc.org]

- 15. unige.ch [unige.ch]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of Methacryloxypropyltriisopropoxysilane

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Methacryloxypropyltriisopropoxysilane (MPTS). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane coupling agents and require a deep understanding of their thermal behavior. This document elucidates the fundamental chemistry of MPTS, its polymerization and cross-linking mechanisms, and the subsequent thermal degradation pathways. Furthermore, it offers detailed experimental protocols for characterizing the thermal properties of cured MPTS resins using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).

Introduction to this compound (MPTS)

This compound is a bifunctional organosilane that serves as a versatile coupling agent, adhesion promoter, and cross-linking agent in a wide array of applications, including dental composites, adhesives, and coatings. Its unique molecular architecture, featuring a polymerizable methacrylate group and hydrolyzable isopropoxy groups, enables it to form covalent bonds with both organic polymers and inorganic substrates, thereby enhancing the mechanical and thermal properties of the resulting composite materials.

The thermal stability of the final cured material is critically dependent on the completeness of the hydrolysis and condensation of the isopropoxy groups and the polymerization of the methacrylate functionality. Understanding the thermal decomposition behavior is paramount for defining the operational limits and ensuring the long-term stability of materials incorporating MPTS.

Fundamental Chemistry of MPTS: Hydrolysis, Condensation, and Polymerization

The transformation of monomeric MPTS into a stable, cross-linked network proceeds through two primary reaction pathways:

-